molecular formula C8H10ClNO2S B2561193 methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2126161-81-5

methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No. B2561193
CAS RN: 2126161-81-5
M. Wt: 219.68
InChI Key: IGWNXOVWWALERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2126161-81-5 . It has a molecular weight of 219.69 . The IUPAC name for this compound is methyl 5,6-dihydro-4H-thieno [2,3-c]pyrrole-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S.ClH/c1-11-8 (10)6-2-5-3-9-4-7 (5)12-6;/h2,9H,3-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Acylation and Synthesis of Photochromic Compounds The scientific research on methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride includes studies on its synthesis and applications in creating photochromic compounds. A notable study by Krayushkin et al. (2002) explored the influence of catalysts, acid chlorides, and solvents on the regioselective acylation of a closely related compound, methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. This study found conditions for regioselective acylation processes, leading to the synthesis of thienopyrrole-based photochromes for the first time (Krayushkin et al., 2002). Yarovenko et al. (2003) further detailed the acylation process, noting that using AlCl3 allows regioselective introduction of the acyl group into specific positions of thienopyrrole, showcasing the versatility in modifying this compound for various applications (Yarovenko et al., 2003).

Antileukemic Activity and Heterocyclic Synthesis Research also extends into the antileukemic activity of derivatives of thienopyrrole. Ladurée et al. (1989) synthesized 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and investigated their antileukemic activity. This study demonstrated that certain derivatives exhibit significant antileukemic activity, highlighting the potential therapeutic applications of these compounds (Ladurée et al., 1989).

Novel Heterocyclic Skeletons and Fluorescent Compounds Further advancements in the chemistry of thienopyrrole derivatives were made by Galenko et al. (2016), who achieved high-yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. This synthesis introduced unprecedented heterocyclic skeletons, demonstrating the compound's potential in creating new materials with unique properties (Galenko et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c1-11-8(10)6-2-5-3-9-4-7(5)12-6;/h2,9H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNXOVWWALERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.